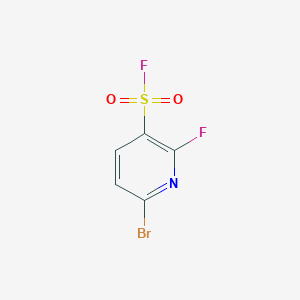
6-Bromo-2-fluoropyridine-3-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-fluoropyridine-3-sulfonyl fluoride (6-Br-2-FPF) is an organofluorine compound used in various scientific research applications. It is used as a reagent for organic synthesis and as a catalyst for various reactions. 6-Br-2-FPF is also used as a fluorinating agent in the synthesis of fluorinated compounds, such as fluorinated amines, alcohols, and carboxylic acids. In addition, it is also used as a reagent in the preparation of organometallic compounds and as a catalyst in the coupling of organometallic compounds.
Wissenschaftliche Forschungsanwendungen
SuFEx Clickable Reagent Development
- A study by Leng et al. (2018) explored the potential of 1-bromoethene-1-sulfonyl fluoride (a related compound to 6-Bromo-2-fluoropyridine-3-sulfonyl fluoride) as a tris-electrophile and a sulfur(VI) fluoride exchange (SuFEx) clickable material. This reagent was used for the regioselective synthesis of 5-sulfonylfluoro isoxazoles, demonstrating its applicability in synthesizing functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).
Fluorosulfonylvinylation of Amines
- The work by Leng et al. (2020) highlighted the use of 1-bromo-2-triazolethane-1-sulfonyl fluoride in the fluorosulfonylvinylation of primary and secondary cyclic or acyclic amines. This process led to the development of compounds with enhanced antimicrobial activity against Gram-positive bacteria (Leng et al., 2020).
Synthesis of Fluoropyridines for Medical Imaging
- A paper by Carroll et al. (2007) discussed the synthesis of fluorine-18 labeled fluoropyridines, which are used in Positron Emission Tomography (PET) imaging. The focus was on overcoming limitations in introducing fluorine-18 in the 3-position of pyridines, crucial for the stability of radiotracers (Carroll, Nairne, & Woodcraft, 2007).
Synthesis of Pyrazolo[1,5-a]pyridinyl Sulfonyl Fluorides
- Wu and Qin (2023) demonstrated a [3 + 2] cycloaddition reaction to synthesize pyrazolo[1,5-a]pyridinyl, pyrazolo[1,5-a]quinolinyl, and pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides. This process showed broad substrate specificity and simplicity, marking its importance in medicinal chemistry and other disciplines (Wu & Qin, 2023).
New Modules for SuFEx Click Chemistry
- Smedley et al. (2018) introduced 1,2-dibromoethane-1-sulfonyl fluoride (DESF) as a precursor to 1-bromoethene-1-sulfonyl fluoride (BESF), a robust SuFEx connector. BESF facilitated the synthesis of various sulfonyl fluoride-based modules, contributing to sulfonate connections in various applications (Smedley et al., 2018).
Fluorinated Fuel-Cell Membranes
- Sauguet et al. (2006) investigated the radical terpolymerization of fluorinated comonomers, including sulfonyl fluoride, to create fuel-cell membranes with various functional groups. The resulting polymers demonstrated high thermal stability and electrochemical performance, indicating potential in fuel-cell technology (Sauguet, Améduri, & Boutevin, 2006).
Electrochemical Synthesis of Sulfonyl Fluorides
- Laudadio et al. (2019) presented an eco-friendly electrochemical approach for synthesizing sulfonyl fluorides, an important motif in click chemistry. The method showed broad substrate scope and mild conditions, indicating its utility in pharmaceutical and chemical biology applications (Laudadio et al., 2019).
Fluoropyridine-Based Radiolabeling
- Kuhnast et al. (2004) developed a fluoropyridine-based bromoacetamide reagent for labeling oligonucleotides, demonstrating its use in designing oligonucleotide-based radiopharmaceuticals for PET imaging (Kuhnast et al., 2004).
Radical Fluorosulfonylation for Alkenyl Sulfonyl Fluorides
- Studies by Liao et al. (2020) and Nie et al. (2020) explored radical fluorosulfonylation reactions to access alkenyl sulfonyl fluorides from alkenes. This method was shown to be effective for synthesizing structurally diverse sulfonyl fluorides, including those challenging to make with other methods (Liao et al., 2020), (Nie et al., 2020).
Synthesis of Diverse Fluorinated Compounds
- Zhang et al. (2022) and Sutherland et al. (2003) contributed to the development of methods for synthesizing diverse fluorinated compounds. These methods involved selective bromination and Suzuki coupling reactions, highlighting the versatility and potential of sulfonyl fluoride compounds in various chemical syntheses (Zhang, Fang, & Qin, 2022), (Sutherland & Gallagher, 2003).
Eigenschaften
IUPAC Name |
6-bromo-2-fluoropyridine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2NO2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWOBOXUXLUSQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)(=O)F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-fluoropyridine-3-sulfonyl fluoride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



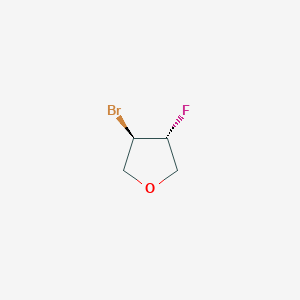

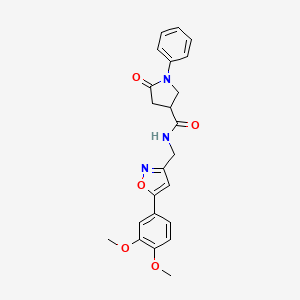
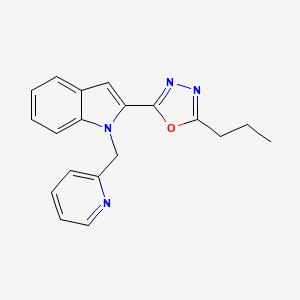
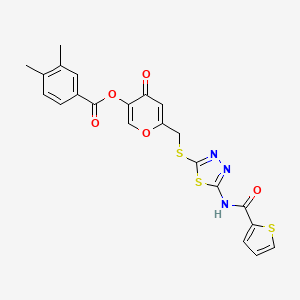
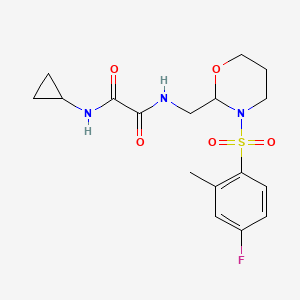
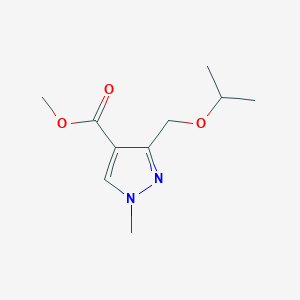
![ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate](/img/structure/B2411781.png)
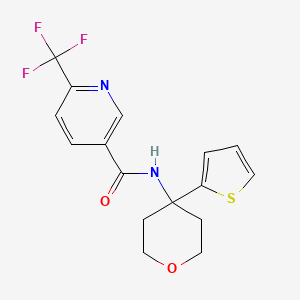


![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2411789.png)